molecular formula C12H19N3O2 B1464603 (4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone CAS No. 1280560-32-8

(4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone

Cat. No.: B1464603
CAS No.: 1280560-32-8
M. Wt: 237.3 g/mol
InChI Key: YFMSZHYFMUTESZ-UHFFFAOYSA-N
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Description

(4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is an organic compound that belongs to the class of phenylpiperidines. This compound features a piperidine ring bound to a phenyl group, and it is known for its diverse applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone typically involves the reaction of piperidine derivatives with isoxazole compounds under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often employing advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

The compound reacts with a variety of reagents under specific conditions:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular function and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is unique due to its specific combination of the piperidine and isoxazole moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-8-11(9(2)17-14-8)12(16)15-5-3-10(7-13)4-6-15/h10H,3-7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMSZHYFMUTESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
Reactant of Route 6
(4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone

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